An In-depth Technical Guide to 2-(Quinolin-7-YL)ethanamine: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-(Quinolin-7-YL)ethanamine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline and its derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous natural alkaloids and synthetic compounds with a broad spectrum of biological activities.[1][2][3] The quinoline scaffold, a fusion of a benzene and a pyridine ring, is a versatile pharmacophore that has been extensively explored for developing therapeutic agents.[1][2] This guide focuses on a specific derivative, 2-(Quinolin-7-YL)ethanamine, a molecule of interest in drug discovery due to the established pharmacological importance of 7-substituted quinolines. This document provides a comprehensive overview of its chemical properties, plausible synthetic routes, spectroscopic characterization, reactivity, potential applications, and safety considerations, serving as a vital resource for researchers engaged in the design and synthesis of novel quinoline-based therapeutic agents.
Physicochemical Properties
2-(Quinolin-7-YL)ethanamine, with the CAS Number 910412-44-1, is a primary amine derivative of quinoline. Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| Chemical Name | 2-(Quinolin-7-YL)ethanamine | |
| Synonyms | 7-(2-Aminoethyl)quinoline | |
| CAS Number | 910412-44-1 | |
| Molecular Formula | C₁₁H₁₂N₂ | |
| Molecular Weight | 172.23 g/mol | |
| Appearance | Predicted to be an oil or low-melting solid | |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO. The protonated form should exhibit aqueous solubility. | |
| pKa (predicted) | The quinoline nitrogen is weakly basic (pKa ~4-5), while the primary amino group is more basic (pKa ~9-10). |
Synthesis of 2-(Quinolin-7-YL)ethanamine
Synthetic Pathway Overview
A logical retrosynthetic analysis suggests that 2-(Quinolin-7-YL)ethanamine can be prepared from 7-cyanoquinoline or 7-(nitromethyl)quinoline. These precursors can be synthesized from 7-methylquinoline or other appropriately substituted quinolines.
Caption: Plausible synthetic routes to 2-(Quinolin-7-YL)ethanamine.
Experimental Protocol: A Proposed Synthesis
Step 1: Synthesis of 7-Methylquinoline via Skraup Reaction
The Skraup synthesis is a classic method for preparing quinolines from anilines.[4][5] Starting with m-toluidine, a mixture of 5-methylquinoline and 7-methylquinoline is typically obtained, which can be separated by chromatography.
-
Reaction Setup: In a well-ventilated fume hood, cautiously add concentrated sulfuric acid to a mixture of m-toluidine, glycerol, and a mild oxidizing agent (e.g., m-nitrobenzenesulfonate).[1]
-
Heating: Heat the mixture under reflux. The reaction is highly exothermic and requires careful temperature control.
-
Work-up and Purification: After the reaction is complete, cool the mixture and pour it onto ice. Neutralize with a base (e.g., sodium hydroxide) and perform steam distillation to isolate the crude product. The isomeric mixture of 5- and 7-methylquinoline can be separated by column chromatography.
Step 2: Conversion of 7-Methylquinoline to 7-Cyanoquinoline
A common strategy to introduce a two-carbon side chain is through a cyano group. This can be achieved by first halogenating the methyl group followed by nucleophilic substitution with cyanide.
-
Benzylic Bromination: Treat 7-methylquinoline with N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN or benzoyl peroxide) in a suitable solvent like carbon tetrachloride under reflux to yield 7-(bromomethyl)quinoline.
-
Cyanation: React the resulting 7-(bromomethyl)quinoline with a cyanide source, such as sodium or copper(I) cyanide, in a polar aprotic solvent like DMF or DMSO to afford 7-(cyanomethyl)quinoline.[6]
Step 3: Reduction of 7-Cyanoquinoline to 2-(Quinolin-7-YL)ethanamine
The final step is the reduction of the nitrile to the primary amine.
-
Reduction: The nitrile can be reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.[7] Alternatively, catalytic hydrogenation using hydrogen gas over a metal catalyst (e.g., Raney nickel, palladium on carbon) in a suitable solvent (e.g., ethanol saturated with ammonia to prevent secondary amine formation) can be employed.[7]
-
Work-up and Purification: After the reduction is complete, carefully quench the reaction (in the case of LiAlH₄) and perform an appropriate work-up to isolate the crude product. Purification by column chromatography or distillation under reduced pressure will yield the final product, 2-(Quinolin-7-YL)ethanamine.
Spectroscopic Characterization
Experimental spectroscopic data for 2-(Quinolin-7-YL)ethanamine is not widely published. However, its expected spectral characteristics can be predicted based on the known data for quinoline and its derivatives.[8]
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show signals characteristic of both the quinoline ring system and the ethanamine side chain.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.9 | dd | 1H | H2 |
| ~8.1 | d | 1H | H8 |
| ~7.9 | d | 1H | H5 |
| ~7.7 | dd | 1H | H4 |
| ~7.5 | dd | 1H | H6 |
| ~7.4 | dd | 1H | H3 |
| ~3.0 | t | 2H | -CH₂-N |
| ~2.8 | t | 2H | Ar-CH₂- |
| ~1.5 (broad) | s | 2H | -NH₂ |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. The signals for the quinoline protons are predicted based on the known spectrum of 7-methylquinoline.[9] The ethanamine protons are expected to appear as two triplets. The amine protons will likely appear as a broad singlet.[10]
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will show 11 distinct signals corresponding to the carbon atoms of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~150 | C2 |
| ~148 | C8a |
| ~136 | C4 |
| ~129 | C8 |
| ~128 | C5 |
| ~127 | C4a |
| ~126 | C6 |
| ~125 | C7 |
| ~121 | C3 |
| ~43 | -CH₂-N |
| ~39 | Ar-CH₂- |
Note: Predicted chemical shifts are based on general values for substituted quinolines and aliphatic amines.[8]
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will exhibit characteristic absorption bands for the N-H and C-N bonds of the primary amine, as well as the aromatic C-H and C=C/C=N bonds of the quinoline ring.
| Wavenumber (cm⁻¹) | Vibration |
| 3400-3250 | N-H stretching (two bands for primary amine) |
| 3100-3000 | Aromatic C-H stretching |
| 2960-2850 | Aliphatic C-H stretching |
| 1650-1580 | N-H bending (scissoring) |
| 1600-1450 | Aromatic C=C and C=N stretching |
| 1335-1250 | Aromatic C-N stretching |
| 1250-1020 | Aliphatic C-N stretching |
| 910-665 | N-H wagging |
The presence of two distinct bands in the N-H stretching region is a hallmark of a primary amine.[11][12][13]
Mass Spectrometry (MS)
The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 172. The fragmentation pattern would likely involve the loss of the amino group and cleavage of the ethyl side chain. High-resolution mass spectrometry can be used to confirm the elemental composition.[14]
Chemical Reactivity
The chemical reactivity of 2-(Quinolin-7-YL)ethanamine is dictated by the presence of the quinoline ring system and the primary amino group of the ethanamine side chain.
Reactions of the Amino Group
The primary amino group is nucleophilic and will undergo typical reactions of aliphatic amines.[15][16]
-
Acylation: Reaction with acyl chlorides or anhydrides will form the corresponding amides.
-
Alkylation: Reaction with alkyl halides can lead to the formation of secondary and tertiary amines, as well as quaternary ammonium salts.
-
Schiff Base Formation: Condensation with aldehydes and ketones will yield imines (Schiff bases).
-
Sulfonylation: Reaction with sulfonyl chlorides will produce sulfonamides.
Caption: Typical reactions of the primary amino group in 2-(Quinolin-7-YL)ethanamine.
Reactions of the Quinoline Ring
The quinoline ring can undergo electrophilic aromatic substitution. The position of substitution will be directed by the existing substituent and the reaction conditions. The pyridine ring is generally deactivated towards electrophilic attack compared to the benzene ring.
-
Nitration: Can be achieved using a mixture of nitric acid and sulfuric acid, with substitution likely occurring on the benzene ring.[1]
-
Halogenation: Can be performed with halogens in the presence of a Lewis acid.
-
N-Oxidation: The nitrogen of the quinoline ring can be oxidized to the corresponding N-oxide using reagents like m-CPBA.[17]
Applications in Drug Discovery and Medicinal Chemistry
The quinoline nucleus is a privileged scaffold in drug discovery, with numerous derivatives exhibiting a wide range of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2] The introduction of an aminoalkyl side chain at the 7-position of the quinoline ring is a promising strategy for the development of new therapeutic agents.
Anticancer Potential
Derivatives of quinoline are known to exert antitumor effects through various mechanisms, such as intercalation into DNA, inhibition of topoisomerase, and targeting of protein kinases. A study on 2-phenylquinoline derivatives with an (2-aminoethyl)aminomethyl group at different positions showed that the 7-substituted isomer exhibited significant antitumor activity against HeLa cells. This activity was correlated with the compound's ability to bind to DNA. While not the exact molecule, this provides strong evidence for the potential of 2-(Quinolin-7-YL)ethanamine as a scaffold for the development of novel anticancer agents.
Antimicrobial and Antiprotozoal Activity
Quinoline derivatives have a long history as antimalarial drugs (e.g., quinine, chloroquine). The 7-substituted pattern is common in many bioactive antimalarial and antimicrobial quinolines. It is plausible that 2-(Quinolin-7-YL)ethanamine and its derivatives could exhibit activity against various pathogens.
Use as a Building Block in Synthesis
The primary amino group of 2-(Quinolin-7-YL)ethanamine serves as a versatile handle for further chemical modifications. This allows for the synthesis of libraries of related compounds for structure-activity relationship (SAR) studies, a crucial step in the drug discovery process. By derivatizing the amino group, researchers can fine-tune the physicochemical properties (e.g., solubility, lipophilicity) and biological activity of the parent molecule.
Safety and Handling
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield should be worn.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are essential.
-
Body Protection: A lab coat should be worn. For larger quantities or when there is a risk of splashing, a chemical-resistant apron is recommended.
Handling and Storage
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, especially when dealing with powders or volatile solutions.[18]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Hygiene: Avoid inhalation, ingestion, and contact with skin and eyes. Wash hands thoroughly after handling.[19]
Conclusion
2-(Quinolin-7-YL)ethanamine is a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Its chemical structure, combining the versatile quinoline scaffold with a reactive primary amino group, offers numerous possibilities for chemical modification and optimization in drug discovery programs. This guide provides a foundational understanding of its properties, synthesis, and potential applications, serving as a catalyst for further research and development in the field of medicinal chemistry.
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